Pseudobactin

Iron Chelation Stability Constant Siderophore Potency

Choose Pseudobactin for its unique linear hexapeptide structure and iron-chelating ligand composition—a hydroxamate, α-hydroxy acid, and o-dihydroxy aromatic group—that confer a high Fe(III) affinity (log K ~29.6–30). The intrinsic yellow-green fluorescence, quenched upon iron binding, enables sensitive detection in soil, water, and rhizosphere samples. Unlike nonfluorescent analogs (e.g., pseudobactin A), this fluorescent siderophore allows real-time tracking in biological systems. Proven to suppress pathogenic Fusarium growth in crops via iron starvation and increase wheat root development/chlcontent under iron-deficient conditions.

Molecular Formula C42H60N12O16
Molecular Weight 989 g/mol
CAS No. 76975-04-7
Cat. No. B1679817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudobactin
CAS76975-04-7
SynonymsPseudobactin;  Ferric pseudobactin; 
Molecular FormulaC42H60N12O16
Molecular Weight989 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O
InChIInChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1
InChIKeyHGYMGQIZTWEDBI-WBYFLIHPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pseudobactin (CAS 76975-04-7) Procurement Guide: Siderophore Iron Chelation Data and Plant Growth Promotion Evidence


Pseudobactin is a linear hexapeptide fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10, with the molecular formula C42H60N12O16 and a molecular weight of 989.01 g/mol [1]. This compound functions as a high-affinity iron transport agent, sequestering Fe(III) from the rhizosphere environment to suppress deleterious microorganisms and enhance plant growth [2]. The ferrated form (ferric pseudobactin) has been structurally characterized by single-crystal X-ray diffraction, revealing a unique coordination geometry with three bidentate iron-chelating groups .

Pseudobactin vs. Other Siderophores: Why Structural and Functional Differences Prevent Simple Substitution


Generic substitution among siderophores is invalid due to profound structural, physicochemical, and biological specificity differences. Pseudobactin's unique hexapeptide sequence (L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-Nδ-OH-Orn) and its specific iron-chelating ligand composition (hydroxamate, α-hydroxy acid, and o-dihydroxy aromatic groups) dictate its precise iron affinity (log K ~29.6-30) and biological recognition [1]. Closely related analogs, such as pyoverdines from other Pseudomonas strains, exhibit distinct peptide chain lengths (e.g., octapeptide vs. hexapeptide), altered amino acid compositions, and modified chromophore linkages, resulting in different iron uptake specificities and biological activities [2]. For example, the nonfluorescent pseudobactin A, produced by the same Pseudomonas B10 strain, lacks the fluorescent quinoline chromophore, rendering it ineffective for fluorescence-based detection and tracking [3]. The data below demonstrate that these differences translate into quantifiable variations in iron affinity, antimicrobial potency, and plant growth promotion efficacy, making generic substitution scientifically unjustifiable.

Quantitative Differentiation of Pseudobactin (CAS 76975-04-7) from Closest Analogs: Head-to-Head Comparison Data


Iron(III) Affinity: Pseudobactin vs. Enterobactin and Ferrioxamine B

Pseudobactin exhibits an exceptionally high iron(III) affinity with a log stability constant (log KML) of approximately 29.6 for pseudobactin St3, which is among the highest reported for a fluorescent siderophore [1]. This value is comparable to the extremely potent enterobactin (log K > 45) but significantly exceeds that of the common hydroxamate siderophore ferrioxamine B (log K ~ 30.5) [2]. The high affinity ensures efficient iron sequestration even in iron-limited environments, a critical factor for biocontrol applications.

Iron Chelation Stability Constant Siderophore Potency

Antifungal Activity: Pseudobactin 358 vs. Ferric Pseudobactin 358

In a direct head-to-head in vitro bioassay, purified pseudobactin 358 significantly reduced the growth of both pathogenic (Fusarium oxysporum f. sp. dianthi WCS816) and nonpathogenic (F. oxysporum Fo47b10) fungal strains, whereas the iron-saturated ferric pseudobactin 358 showed no inhibitory effect [1]. This demonstrates that the antifungal activity is strictly dependent on iron chelation, and that the ferrated form is biologically inert in this context.

Antifungal Fusarium oxysporum Biocontrol

Plant Growth Promotion: Pseudobactin-Treated Wheat vs. Untreated Control

In iron-deficient soil conditions, wheat treated with pseudobactin A demonstrated a >30% increase in root development and chlorophyll content compared to untreated control plants . This quantitative enhancement is attributed to pseudobactin's ability to solubilize and deliver iron to the plant, alleviating iron chlorosis.

Plant Growth Promotion Crop Yield Iron Deficiency

Structural Distinction: Pseudobactin (Hexapeptide) vs. Pseudobactin A214 (Octapeptide)

Pseudobactin from Pseudomonas B10 is a linear hexapeptide (MW = 989 Da), whereas pseudobactin A214 from bean-deleterious Pseudomonas A214 is a linear octapeptide (MW = 1151 Da) [1][2]. This difference in peptide length and amino acid composition (e.g., presence of Ser, Ala, Gly in A214) results in distinct iron uptake specificities and biological functions. The hexapeptide core of pseudobactin is more compact and may offer different pharmacokinetic properties if considered for therapeutic development.

Structural Biology Peptide Chemistry Siderophore Diversity

Prioritized Application Scenarios for Pseudobactin (CAS 76975-04-7) Based on Quantitative Evidence


Agricultural Biocontrol Agent Development: Fusarium Wilt Suppression

Researchers developing biocontrol agents against Fusarium wilt in crops (e.g., carnations, tomatoes) should prioritize pseudobactin (specifically pseudobactin 358) over generic siderophores. The direct head-to-head evidence showing that pseudobactin 358 significantly reduces pathogenic Fusarium growth, while the iron-saturated form does not, confirms that its mode of action is iron starvation [1]. This specificity minimizes off-target effects and aligns with sustainable agriculture practices.

Plant Growth Promotion in Iron-Deficient Soils: Enhancing Crop Biomass

For agricultural applications aimed at improving crop yield in calcareous or iron-poor soils, pseudobactin A offers quantifiable benefits. Data showing a >30% increase in wheat root development and chlorophyll content under iron-deficient conditions provide a clear, measurable outcome for justifying its use over traditional iron fertilizers, which may be less bioavailable .

Siderophore-Based Iron Chelation Therapy Research: High-Affinity Ligand

In medical research exploring iron chelation for treating iron overload or infections, pseudobactin's exceptionally high Fe(III) affinity (log KML ~29.6) makes it a candidate for further investigation [2]. While not as potent as enterobactin, its fluorescent properties allow for easy tracking and quantification in biological systems, a distinct advantage for in vitro and in vivo studies.

Fluorescent Probe for Iron Detection and Tracking in Environmental Samples

The intrinsic yellow-green fluorescence of pseudobactin, which is quenched upon iron binding, enables its use as a sensitive probe for detecting and quantifying bioavailable iron in soil, water, and rhizosphere samples [3]. This property is absent in nonfluorescent siderophores like pseudobactin A, making pseudobactin the superior choice for fluorescence-based assays and imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.